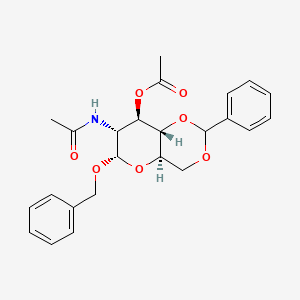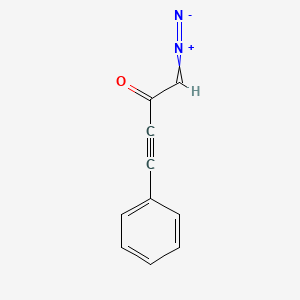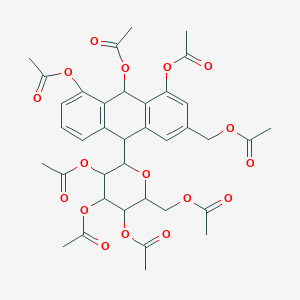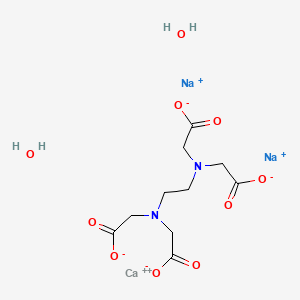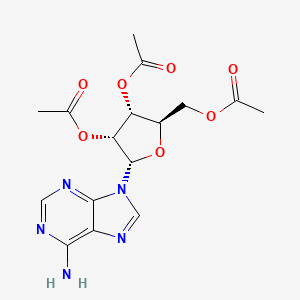
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine involves several key strategies, including N-methylation of known chloropurines followed by displacement reactions and catalytic hydrogenation steps. These methodologies enable the introduction of various substituents, showcasing the versatility in synthesizing purine analogs (H. Roggen & L. Gundersen, 2008; N. Hamamichi & T. Miyasaka, 1992).
Molecular Structure Analysis
The molecular structure of purine analogs, including those similar to 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, can be analyzed through various spectroscopic methods. NMR and mass spectrometry play crucial roles in identifying the tautomer ratios and confirming the structures of synthesized compounds, aiding in the understanding of their chemical behavior (Dongwei Kang et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving purine analogs highlight their reactivity and potential for further functionalization. For instance, N-methoxy-9-methyl-9H-purin-6-amines exhibit a range of reactions with benzyl bromide, resulting in N-7- and N6-benzylated products. These reactions are influenced by the substituents present, offering insights into the electronic effects within the purine framework (H. Roggen & L. Gundersen, 2008).
Physical Properties Analysis
The physical properties of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine and related compounds, such as solubility, melting points, and stability, are critical for their application in further chemical synthesis and for theoretical studies. These properties can be determined experimentally through systematic studies focusing on the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of purine analogs are central to their utility in organic synthesis and medicinal chemistry. Their reactivity, interaction with various reagents, and ability to undergo a range of chemical transformations are essential for the development of new molecules with potential biological activities. Studies on the mechanism of reactions, such as the photochemical transformation of related compounds, provide valuable insights into their chemical properties and potential applications (B. Skalski, R. P. Steer, & R. Verrall, 1991).
科学的研究の応用
Synthesis of Nucleoside Analogs
A pivotal application of this compound is in the synthesis of azido and triazolyl purine ribonucleosides, which are important for developing nucleoside analogs with potential biological activities. For instance, detailed synthetic protocols have been described for preparing 6-amino/thio-2-triazolylpurine ribonucleosides using this compound as a key starting material. Such processes involve sequential reactions like the SNAr reaction, CuAAC reaction, and selective reduction steps to produce various nucleoside analogs that could have implications in drug development and biochemical research (Līpiņš et al., 2021).
Photochemical Studies
The photochemistry of purine ribonucleosides, including derivatives of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, has been explored in various studies. These compounds undergo interesting photochemical transformations in aqueous solutions under different conditions, leading to novel photoproducts. For example, irradiation of aminoazidopurine ribonucleosides can result in efficient formation of nitro compounds or photoreduction to diamino purine ribonucleosides. Such photochemical reactions and the resulting photoproducts are not only intriguing from a synthetic chemistry standpoint but also offer insights into potential biological applications and the design of photoresponsive molecules (Komodziński et al., 2014).
Antibacterial Evaluation
Compounds synthesized using 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine have been evaluated for their antibacterial activity. For instance, 1,2,4-Triazole compounds containing the purine moiety have shown promising results in screening for antibacterial properties. This highlights the potential of derivatives synthesized from this compound in contributing to the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Govori, 2017).
Acetylcholinesterase Inhibition
Another significant application is in the design and synthesis of novel derivatives for the inhibition of acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease therapy. Compounds such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives have been synthesized and evaluated for their AChE inhibitory activities, demonstrating the versatility of this compound as a precursor in developing potential therapeutics for neurological disorders (Kang et al., 2013).
特性
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-VSBTWAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654637 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
CAS RN |
953089-09-3 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


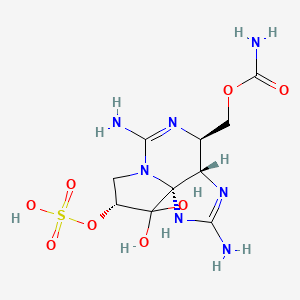
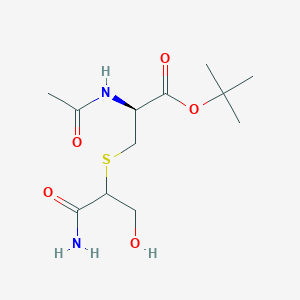
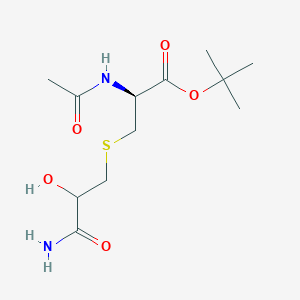
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
